Enantioselectivity in Biocatalytic Synthesis of (R)-N-Cyclopropylpiperidin-3-amine for JNT-517
The (R)-enantiomer of N-cyclopropylpiperidin-3-amine is a critical chiral intermediate in the synthesis of JNT-517, an SLC6A19 inhibitor in Phase II clinical trials for phenylketonuria [1]. Engineered imine reductase (IRED) M203A/S241L enables production of the (R)-enantiomer with >99% enantiomeric excess (ee), a significant improvement over the 87% ee achieved with the parent IRED enzyme [1]. This level of stereochemical purity is essential for pharmaceutical applications, as the opposite enantiomer may exhibit different or even deleterious biological activity.
| Evidence Dimension | Enantiomeric excess (ee) of (R)-N-cyclopropylpiperidin-3-amine produced via biocatalytic reductive amination |
|---|---|
| Target Compound Data | >99% ee for (R)-configuration using engineered IRED M203A/S241L |
| Comparator Or Baseline | 87% ee for (R)-configuration using parent IRED IR-G36-M5 |
| Quantified Difference | Absolute improvement of >12 percentage points in enantioselectivity |
| Conditions | Chemoenzymatic synthesis of (R)-N-cyclopropylpiperidin-3-amine via imine reductase-catalyzed reductive amination |
Why This Matters
Procurement of the correct enantiomer (>99% ee) is non-negotiable for synthesizing JNT-517 or analogous chiral drug candidates, as lower enantiopurity directly compromises downstream API quality and regulatory compliance.
- [1] Ren M, Zhang L, Song J, et al. Engineering and immobilization of imine reductase enable chemoenzymatic synthesis of SLC6A19 inhibitor JNT-517. Bioresource Technology. 2026;440:133403. View Source
